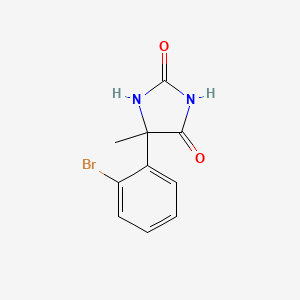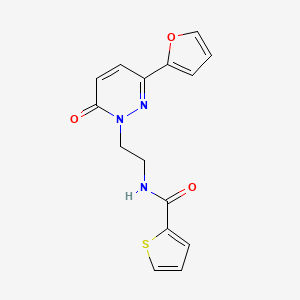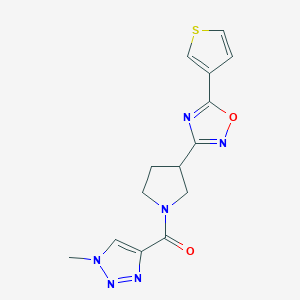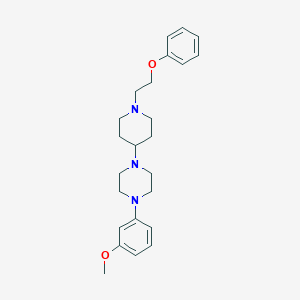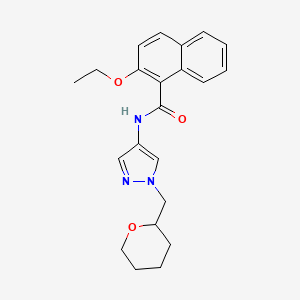
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as ET-18-OCH3, is a synthetic compound that has been studied extensively for its potential applications in cancer therapy. This compound is a member of the alkylphosphocholine family of compounds, which are known for their ability to induce apoptosis, or programmed cell death, in cancer cells.
Applications De Recherche Scientifique
Optoelectronic Devices and Optical Limiting
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile and its derivatives are investigated for their potential in optoelectronic applications, particularly in optical limiting which is crucial for protecting human eyes and optical sensors from intense light sources. The nonlinear optical properties of these compounds, driven by two-photon absorption processes, have been studied using various spectroscopic techniques and density functional theory (DFT) calculations. The high performance in optical limiting makes them suitable for applications in photonic devices and stabilizing light sources in optical communications (Anandan et al., 2018).
Anticancer Activities
Research has shown that derivatives of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile possess significant in vitro cytotoxicity against various human cancer cell lines. The structure-activity relationships (SAR) studies indicate the sensitivity of the molecule to substitutions at specific positions, which can enhance its potency. For instance, compounds containing a 5-nitrothiophen-2-yl ring have demonstrated remarkable cytotoxic activities, outperforming conventional drugs like cisplatin and etoposide in certain cases. This points to the potential of these compounds as leads for developing new anticancer drugs (Sa̧czewski et al., 2004).
Chemosensors for Metal Ions
The unique structure of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile derivatives allows them to act as chemosensors for detecting various metal ions. Spectroscopic studies have shown that these compounds exhibit significant changes in fluorescence intensity upon interaction with specific cations like Zn2+ and Ag+, making them useful for environmental monitoring and potentially in diagnostic applications (Hranjec et al., 2012).
Antibacterial and Antifungal Properties
Some derivatives of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile have been explored for their antimicrobial properties. Certain compounds have shown strong antibacterial activity against pathogens like Staphylococcus aureus, while their efficacy against other microorganisms varies. This highlights their potential as templates for developing new antimicrobial agents (Hirao & Kato, 1971).
Propriétés
IUPAC Name |
(E)-3-(2-ethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-14-5-3-4-6-18(14)22-12-16(11-21)20-23-19(13-27-20)15-7-9-17(10-8-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXOTKHNPBDQT-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
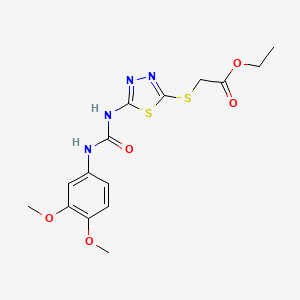
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
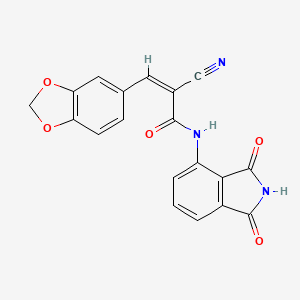
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
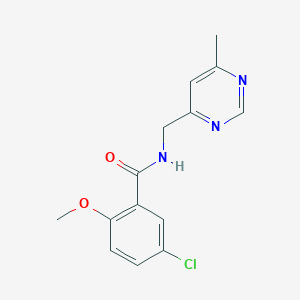
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)
